1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H11FN2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11FN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H |
InChI Key |
FDUMLUGGBLXNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl 9h Pyrido 3,4 B Indole and Its Analogs
Classical and Contemporary Approaches to the Pyrido[3,4-b]indole Core Synthesis
The construction of the tricyclic β-carboline system is a well-established field in organic synthesis, with several classical and modern methods available. ljmu.ac.uknih.gov These approaches typically involve the formation of the pyridine (B92270) ring (C-ring) onto a pre-existing indole (B1671886) structure. ljmu.ac.uk
Pictet-Spengler Cyclization Variants
The Pictet-Spengler reaction is a cornerstone for the synthesis of β-carbolines. nih.govrsc.org It involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a 1,2,3,4-tetrahydro-β-carboline (THβC) intermediate. nih.govrsc.org To synthesize 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole, tryptamine would be reacted with 4-fluorobenzaldehyde.
The reaction mechanism begins with the formation of an iminium ion from the condensation of the amine and aldehyde. nih.gov This is followed by an electrophilic attack at the C2 position of the indole ring, leading to the cyclized THβC product. nih.gov While traditionally requiring strong acid and heat, modern variants have been developed that proceed under milder conditions. ljmu.ac.ukrsc.org For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can serve as both a solvent and a catalyst, avoiding the need for strong Brønsted or Lewis acids. rsc.org Microwave-assisted Pictet-Spengler reactions have also been shown to significantly reduce reaction times, often to 20 minutes or less, and facilitate product precipitation, simplifying purification. researchgate.net
A significant advancement is the development of one-pot procedures that combine the Pictet-Spengler cyclization with subsequent aromatization. researchgate.netresearchgate.net Some methods utilize benzylic alcohols directly, which are oxidized in situ to the required aldehyde. researchgate.netchemistryviews.org For example, a palladium-catalyzed dehydrogenation of a benzylic alcohol can generate the aldehyde, which then undergoes Pictet-Spengler cyclization with tryptamine. researchgate.netresearchgate.net This cascade approach enhances efficiency by removing the need to handle potentially unstable aldehydes. chemistryviews.org
| Tryptamine Derivative | Carbonyl/Alcohol Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Tryptamine | Benzylaldehyde | HFIP, reflux, 8h | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 95% | rsc.org |
| Tryptamine | Various Aldehydes | TFA, DCE, Microwave | 1-Substituted-1,2,3,4-tetrahydro-β-carboline salts | High | researchgate.net |
| Tryptamine | Benzylic Alcohols | Pd(0)/TPPMS, DBU/air, water | 1-Aryl-β-carbolines (via one-pot oxidation) | Not specified | researchgate.netresearchgate.net |
| 5-Hydroxy-L-tryptophan | Substituted Phenylglyoxal | Pictet-Spengler condensation | 1-Substituted-β-carboline derivatives | Moderate | utm.myresearchgate.net |
Oxidative Aromatization Strategies of Tetrahydro-β-Carbolines
The tetrahydro-β-carboline (THβC) intermediate formed from the Pictet-Spengler reaction requires an oxidation step to yield the fully aromatic β-carboline ring system. ljmu.ac.uk A variety of reagents and conditions have been developed for this dehydrogenation/aromatization process.
Classical methods often employed oxidants like potassium permanganate (B83412) (KMnO₄). nih.gov However, milder and more selective methods are now prevalent. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective, converting THβCs to β-carbolines in high yields at room temperature within 30 minutes. ljmu.ac.uk This method was successfully used to synthesize 1-vinyl-β-carbolines from their corresponding THBC precursors. ljmu.ac.uk
Other common oxidants include N-bromosuccinimide (NBS) and trichloroisocyanuric acid (TCCA), where the stoichiometry of the oxidant can be controlled to selectively yield either the dihydro-β-carboline or the fully aromatic β-carboline. ljmu.ac.uk Iodine in the presence of hydrogen peroxide (H₂O₂/DMSO) is another system where temperature control can direct the outcome of the reaction. ljmu.ac.uk Palladium on carbon (Pd/C) is a widely used catalyst for dehydrogenation, often employed under microwave irradiation in the presence of a base like lithium carbonate (Li₂CO₃) to achieve rapid and high-yielding aromatization. researchgate.net Electrochemical methods represent a green alternative, achieving oxidative rearrangement of THβCs without the need for hazardous chemical oxidants. nih.govrsc.org
| Oxidant/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| DDQ | Room temperature, 30 min | High yields, mild conditions | ljmu.ac.uk |
| Pd/C | EtOH, Li₂CO₃, Microwave, ≤ 60 min | Catalytic, rapid, high yields | researchgate.net |
| Iodine (I₂) | H₂O₂/DMSO, 100 °C | Chemoselective aromatization | ljmu.ac.uk |
| N-Bromosuccinimide (NBS) | 2 equivalents | Proceeds to fully aromatic β-carboline | ljmu.ac.uk |
| Trichloroisocyanuric acid (TCCA) | 0.7 equivalents | Proceeds to fully aromatic β-carboline | ljmu.ac.uk |
| Iodobenzene diacetate | - | Used for oxidative decarboxylation and aromatization | mdpi.comresearchgate.net |
Metal-Catalyzed Coupling Reactions for Substitution
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted β-carbolines. ljmu.ac.uknih.gov These methods can be used to form the pyridine ring or to introduce substituents onto a pre-formed heterocyclic core.
The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating the C1-aryl bond. This can be achieved by coupling a C1-halogenated β-carboline with an appropriate arylboronic acid. researchgate.net For instance, racemic 1-aryl-β-carboline atropisomers have been synthesized via this route. researchgate.net
Alternatively, palladium catalysis can be employed in more complex cascade reactions. One strategy involves an intramolecular Heck coupling of a suitable precursor to form the C-ring, followed by elimination and aromatization to yield the β-carboline. ljmu.ac.uk Another approach is the palladium-catalyzed iminoannulation of alkynes with substituted 3-iodoindole-2-carboxaldehydes, which constructs the pyridine ring in a single step. acs.org These reactions are versatile, tolerating a range of alkyne substituents. acs.org More recently, a palladium-catalyzed cyclocondensation between allenyltryptamines and aryl iodides has been developed to furnish 1-vinyltetrahydro-β-carbolines, which can then be oxidized to the corresponding 1-vinyl-β-carbolines. acs.org
| Reaction Type | Key Reagents/Catalyst | Description | Reference |
|---|---|---|---|
| Suzuki Cross-Coupling | Pd catalyst, C1-halo-β-carboline, Arylboronic acid | Forms C1-Aryl bond on a pre-formed core. | researchgate.net |
| Intramolecular Heck Coupling | Pd catalyst | Forms the C-ring followed by aromatization. | ljmu.ac.uk |
| Iminoannulation of Alkynes | Pd catalyst, 3-iodoindole-2-carboxaldehyde imine | Constructs the substituted pyridine ring. | acs.org |
| Cyclocondensation | Pd(0) catalyst, Allenyltryptamine, Aryl iodide | Synthesizes 1-vinyltetrahydro-β-carbolines. | acs.org |
| Sonogashira/Cyclization | Pd(PPh₃)₄ | One-pot reaction to create annulated β-carbolines. | nih.gov |
Functionalization and Derivatization Strategies at Specific Positions
Modification of the β-carboline scaffold at specific positions is crucial for tuning its pharmacological properties. The C1 and C3 positions of the pyridine ring are common sites for derivatization.
Introduction of Substituents at the C1 Position
The substituent at the C1 position is a key determinant of the biological activity of β-carbolines. nih.gov As discussed, the most direct method for introducing the 1-(4-fluorophenyl) group is through the Pictet-Spengler reaction using tryptamine and 4-fluorobenzaldehyde. nih.gov
Research has explored the introduction of a wide variety of aryl and heteroaryl groups at this position. nih.gov For example, substitutions with naphthalene, quinoline, and isoquinoline (B145761) have been extensively studied. nih.gov These are typically achieved by reacting the appropriately substituted aldehyde with a tryptamine derivative, followed by oxidation. nih.gov
Post-synthesis modification is also possible. Palladium-catalyzed coupling reactions, such as the Suzuki reaction, can be used to install aryl groups at C1 by starting with a 1-chloro- or 1-bromo-β-carboline. acs.org Another approach involves the use of thioortho esters in a Pictet-Spengler variation, which generates 1-heterosubstituted THβCs that can be further elaborated to introduce diverse C1 substituents. conicet.gov.ar
Modifications at the C3 Position (e.g., Carboxylic Acid, Heterocyclic Conjugation)
The C3 position of the β-carboline ring is another key site for functionalization. The introduction of a carboxylic acid group or its derivatives has been a common strategy. mdpi.comresearchgate.net For example, starting the Pictet-Spengler reaction with tryptophan or its esters, instead of tryptamine, leads to the formation of a C3-carboxylated THβC. mdpi.comsciforum.net Subsequent oxidative decarboxylation can be used to remove this group if desired, or it can be converted into other functionalities like esters or amides. mdpi.comsciforum.net
A versatile precursor for C3 modification is 3-formyl-9H-pyrido[3,4-b]indole. beilstein-journals.orgnih.gov This aldehyde can be synthesized from the corresponding C3-ester via reduction to an alcohol followed by oxidation. beilstein-journals.orgbeilstein-journals.org The 3-formyl group is a synthetic handle for various transformations. A notable example is the Morita–Baylis–Hillman (MBH) reaction, where the 3-formyl-β-carboline reacts with activated alkenes (like acrylates or acrylonitrile) in the presence of a catalyst such as DABCO. beilstein-journals.orgnih.govresearchgate.net This C-C bond-forming reaction yields highly functionalized allylic alcohols at the C3 position, opening avenues for creating diverse molecular hybrids. beilstein-journals.orgnih.gov
| Starting Material | Reaction/Reagents | C3-Functionality Introduced | Key Features | Reference |
|---|---|---|---|---|
| Tryptophan or its esters | Pictet-Spengler reaction | Carboxylic acid or ester | Incorporates C3 functionality from the start. | mdpi.comsciforum.net |
| 3-Formyl-9H-pyrido[3,4-b]indole | Morita–Baylis–Hillman (MBH) reaction (with activated alkenes, DABCO) | Allylic alcohol derivatives | Atom-economical C-C bond formation. | beilstein-journals.orgnih.govresearchgate.net |
| β-Carboline-3-carboxylic acid | Esterification (e.g., with propargyl bromide, K₂CO₃) | Ester (e.g., prop-2-ynyl ester) | Allows for further modification via click chemistry. | sciforum.net |
| 6-Chloro-β-carboline | Treatment with mono-substituted amines | Amide derivatives at C3 | Synthesis of 3-substituted β-carbolines. | researchgate.net |
N9-Substitution and its Synthetic Implications
The substitution at the N9 position of the pyrido[3,4-b]indole (β-carboline) nucleus has significant implications for the reactivity and synthetic utility of the scaffold. beilstein-journals.orgbeilstein-journals.org This position, the indole nitrogen, can be readily alkylated or otherwise modified, which in turn influences the electronic properties of the entire ring system and affects the outcomes of subsequent chemical transformations. beilstein-journals.org
A notable example of this influence is observed in the Morita–Baylis–Hillman (MBH) reaction of 3-formyl-1-aryl-9H-pyrido[3,4-b]indoles. beilstein-journals.orgbeilstein-journals.org Research investigating the effect of an N9 substituent demonstrated that modifying this position can enhance the reactivity of the molecule. beilstein-journals.org Specifically, the N-ethyl derivative of a 3-formyl-β-carboline showed a greater affinity for the C-C bond-forming MBH reaction with activated alkenes like acrylonitrile (B1666552) and methyl acrylate (B77674) when compared to its N9-unsubstituted counterpart. beilstein-journals.orgbeilstein-journals.org This enhanced reactivity suggests that the introduction of an electron-donating alkyl group at the N9 position can increase the nucleophilicity or otherwise favorably alter the electronic characteristics of the β-carboline system, thereby facilitating its participation in further functionalization reactions. beilstein-journals.org
The strategic modification of the N9 position is, therefore, a key tool for chemists to tailor the reactivity of the β-carboline core, enabling the synthesis of diverse and complex molecular hybrids that might otherwise be difficult to access. beilstein-journals.orgbeilstein-journals.org
| Reactant | N9-Substituent | Activated Alkene | Reactivity Outcome | Reference |
|---|---|---|---|---|
| 3-formyl-1-aryl-9H-pyrido[3,4-b]indole | -H | Acrylonitrile, Methyl acrylate | Standard reactivity in MBH reaction. | beilstein-journals.org |
| N-ethyl derivative of 3-formyl-1-aryl-pyrido[3,4-b]indole | -CH₂CH₃ | Acrylonitrile, Methyl acrylate | Showed more affinity and higher reactivity towards the MBH transformation. | beilstein-journals.orgbeilstein-journals.org |
Novel Synthetic Routes and Mechanistic Insights into Reaction Pathways
The development of novel synthetic routes to the pyrido[3,4-b]indole skeleton and its analogs is driven by the need for efficiency, atom economy, and molecular diversity. Modern strategies often focus on multicomponent reactions or streamlined multi-step processes that build molecular complexity from simple, readily available starting materials. nih.govrsc.org
One innovative approach involves a one-step synthesis of azepino[3,4-b]indoles, a related scaffold containing a seven-membered ring, through a four-component reaction. rsc.org This transformation proceeds via a cooperative aza-[4+3] cycloaddition. rsc.org Mechanistically, it is proposed that the reaction involves the integration of two key unstable intermediates: an indol-3-yl cation and an N-arylimine, which are generated in situ. rsc.org This method provides a highly efficient pathway to a diverse range of complex indole-annulated systems from simple feedstocks like amino acids, indoles, and anilines. rsc.org
Another facile and efficient two-step synthesis has been developed for 3-substituted β-carbolinone derivatives, which are important intermediates for complex alkaloids. nih.govresearchgate.net This method starts from 3-substituted β-carbolines and proceeds in good yields. nih.gov The proposed mechanism involves an initial N-oxidation of the pyridine nitrogen, followed by a rearrangement to form the β-carbolin-1-one skeleton. nih.gov This route is notable for its mild conditions and the use of easily handled reagents. researchgate.net
Multicomponent reactions have also been employed to construct highly functionalized spiro-fused systems attached to a pyridotriazine core, which can be derived from pyridone intermediates. nih.gov A plausible mechanism for the formation of related spiropyran compounds involves an initial Knoevenagel condensation between a pyridotriazine intermediate and malononitrile. nih.gov This is followed by a Michael addition of a C-H acid (like pyrazolone) to the resulting adduct and subsequent intramolecular cyclization and dehydration to yield the final spiro compound. nih.gov Such strategies highlight a green chemistry approach, often proceeding under mild conditions to create complex molecular architectures in a single pot. nih.gov
| Strategy | Key Transformation | Starting Materials (Examples) | Product Type | Mechanistic Hallmark | Reference |
|---|---|---|---|---|---|
| Four-Component Reaction | Aza-[4+3] Cycloaddition | Amino acid, Indole, Aniline | Azepino[3,4-b]indoles | Cooperative integration of unstable indol-3-yl cation and N-arylimine intermediates. | rsc.org |
| Two-Step Synthesis | Oxidation and Rearrangement | 3-Substituted β-carbolines | 3-Substituted β-carbolinones | Formation of an N-oxide intermediate followed by skeletal rearrangement. | nih.gov |
| Multicomponent Reaction | Sequential Condensation and Cyclization | Pyridotriazines, Malononitrile, Pyrazolone | Fused Spiro-4H-pyrans | Initial Knoevenagel condensation followed by Michael addition and cyclization. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Fluorophenyl 9h Pyrido 3,4 B Indole Derivatives
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide definitive evidence for its structure.
In the ¹H NMR spectrum of related indole (B1671886) derivatives, the proton on the indole nitrogen typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature. nih.gov Aromatic protons resonate in the range of δ 6.8 to 8.3 ppm, with their specific shifts and coupling patterns dictated by the substitution on the rings. nih.gov For the 1-(4-fluorophenyl) substituent, the protons on the fluorophenyl ring exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum provides complementary information. The carbons of the pyrido[3,4-b]indole core and the fluorophenyl ring appear in the aromatic region (typically δ 100-165 ppm). The presence of the fluorine atom introduces C-F coupling, which can be observed in the ¹³C NMR spectrum and aids in the assignment of the fluorophenyl carbons. nih.gov For instance, the carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF), while carbons further away exhibit smaller two-, three-, and four-bond couplings. nih.gov
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for correlating proton and carbon signals, allowing for the complete and unambiguous assignment of the molecular structure. beilstein-journals.org
Table 1: Representative NMR Data for Indole-based Compounds
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H | 11.36–11.55 | Indole NH singlet nih.gov |
| ¹H | 6.84–8.25 | Aromatic protons nih.gov |
| ¹³C | 102.2–162.7 | Aromatic and functional group carbons nih.gov |
| ¹³C | 54.0–55.6 | Benzylic CH₂ carbons in related structures nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula, C₁₇H₁₁FN₂.
In addition to molecular formula confirmation, the fragmentation patterns observed in the mass spectrum offer valuable structural information. Under ionization, the molecule will break apart in predictable ways, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For instance, the loss of specific neutral fragments or the cleavage of particular bonds can help to confirm the presence of the fluorophenyl and pyridoindole moieties.
Table 2: HRMS Data for a Related Indole Derivative
| Ion | Calculated Exact Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| C₁₉H₁₈N₂O | 291.1497 | 291.1503 |
Data for (E)-3-(4-(dimethylamino)phenyl)-1-(1H-indol-1-yl)prop-2-en-1-one rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A sharp band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyridine (B92270) rings would be observed in the 1500-1650 cm⁻¹ region. nih.gov The C-F stretching vibration of the fluorophenyl group usually appears as a strong band in the 1100-1250 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the pyrido[3,4-b]indole core gives rise to characteristic absorption bands in the UV-Vis spectrum. The fluorescence properties of related β-carboline derivatives have also been studied, indicating their potential for applications in materials science and as fluorescent probes. beilstein-journals.orgbeilstein-journals.org
Table 3: Representative IR Absorption Bands for Indole Derivatives
| Functional Group | Wavenumber (cm⁻¹) Range |
| N-H Stretch | 3315–3394 nih.gov |
| Aromatic C-H Stretch | 3050–3100 nih.gov |
| C=O Stretch (in related structures) | 1637–1690 nih.gov |
| Aromatic C=C and C=N Stretch | 1517–1589 nih.gov |
Computational Chemistry and Molecular Modeling Studies of 1 4 Fluorophenyl 9h Pyrido 3,4 B Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It provides valuable insights into the molecule's geometry, electronic distribution, and chemical reactivity, which are crucial for rational drug design.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity.
A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. For the 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole molecule, the HOMO is expected to be distributed primarily across the electron-rich indole (B1671886) and pyridine (B92270) rings, while the LUMO would be located on the same aromatic system. The fluorine atom on the phenyl ring, being highly electronegative, would influence the energy levels of these orbitals. While specific calculated values for this compound are not available, studies on similar aromatic systems show that such substitutions can modulate the energy gap, thereby fine-tuning the molecule's reactivity and photophysical properties.
The Electrostatic Potential Surface (EPS) map is a visual tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. The map uses a color spectrum to represent different electrostatic potential values on the molecule's surface.
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Blue regions denote areas of positive electrostatic potential, which are prone to nucleophilic attack and can act as hydrogen bond donors.
Green regions represent areas of neutral potential.
For this compound, an EPS map would be expected to show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the electronegative fluorine atom on the phenyl ring. A positive potential (blue) would likely be concentrated around the hydrogen atom attached to the indole nitrogen (N9-H), making it a potential hydrogen bond donor. This distribution of charge is fundamental in guiding the molecule's orientation within a receptor's binding pocket.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is widely used to forecast the binding mode and affinity of small molecules to the active sites of biological targets, thereby suggesting their potential mechanism of action.
Docking studies on the β-carboline scaffold have revealed various potential binding modes depending on the biological target. For instance, many β-carboline derivatives are known to intercalate into DNA, a binding mode characterized by the planar tricyclic ring system inserting between base pairs. Other studies have shown that β-carbolines can bind to the active sites of enzymes like monoamine oxidase A (MAO-A) or interact with protein-protein interaction targets such as MDM2. nih.govresearchgate.net
The binding energy, typically expressed in kcal/mol, is a calculated value that estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. For example, docking studies of various 9H-Pyrido[3,4-b]indole derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have shown binding affinities ranging from -3.01 to -4.46 Kcal/mol. ijpar.com
A study on a closely related isomer, 9-(4-fluorophenyl)-5H-pyrido[4,3-b]indole, predicted its ability to bind to the colchicine (B1669291) binding site on tubulin, suggesting a potential mechanism for its antitumor activity. nih.gov This highlights how the aryl substituent plays a crucial role in defining the target specificity and binding orientation.
Table 1: Illustrative Binding Interactions of a Related Compound with MDM2
The following table details the predicted interactions for a potent anticancer analog, 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, when docked into the MDM2 protein, showcasing the types of interactions that can be identified. researchgate.net
| Interacting Residue | Interaction Type |
| Tyr100 | π-π Stacking |
| His96 | π-π Stacking |
| Tyr106 | Hydrogen Bond |
| Leu54 | Hydrophobic |
| Val93 | Hydrophobic |
| Ile99 | Hydrophobic |
A critical outcome of molecular docking is the identification of key amino acid residues within the receptor's binding site that form significant interactions with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. Common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the indole) and acceptors (like carbonyl oxygens on the protein backbone).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (the aromatic rings) and hydrophobic residues of the protein (e.g., Leucine, Valine, Isoleucine).
π-π Stacking: An interaction between aromatic rings, such as the β-carboline system and residues like Tyrosine, Phenylalanine, or Histidine.
In studies of β-carbolines binding to MAO-A, key interactions are predominantly hydrophobic, involving the aromatic rings of the ligand. nih.gov For derivatives targeting MDM2, a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking with residues like Tyr100, His96, and Leu54 are crucial for binding. researchgate.net The 4-fluorophenyl group of the title compound would be expected to participate in both hydrophobic and specific halogen bond interactions within a suitable binding pocket.
Pharmacophore Modeling and Virtual Screening Applications for New Scaffolds
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. youtube.comnih.gov
Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to rapidly search large compound libraries in a process called virtual screening. This allows for the identification of new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active against the target of interest. benthamdirect.commdpi.com
For the β-carboline class, a typical pharmacophore model would include features representing the aromatic indole system, the pyridine nitrogen as a hydrogen bond acceptor, and the indole N-H group as a hydrogen bond donor. benthamdirect.com The 1-(4-fluorophenyl) group would add another aromatic feature and a potential halogen bond donor/hydrogen bond acceptor site to the model. Such a model could be instrumental in discovering novel scaffolds that mimic the key interactive elements of this compound, leading to the development of new therapeutic agents.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Compound-Target Complexes
Molecular dynamics simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide invaluable insights into the dynamic interactions between a ligand, such as this compound, and its protein target over time. This method allows for the assessment of the stability of the ligand-protein complex, the identification of key binding interactions, and the observation of conformational changes that may occur upon binding.
Detailed Research Findings
Research on related β-carboline derivatives has demonstrated the utility of MD simulations in elucidating their mechanism of action. For instance, MD simulations have been employed to study the interaction of β-carbolines with enzymes like monoamine oxidase A (MAO-A). nih.gov These studies often reveal that the stability of the compound within the active site is maintained by a network of hydrophobic and hydrogen-bonding interactions. nih.gov
In a typical MD simulation study of a pyrido[3,4-b]indole derivative, the initial binding pose of the compound within the target's active site is often predicted using molecular docking. This static model is then subjected to a period of simulation in a solvated environment that mimics physiological conditions. Throughout the simulation, various parameters are monitored to assess the stability and dynamics of the complex.
Key analyses performed during MD simulations include:
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein. Increased or decreased fluctuation in specific residues upon ligand binding can indicate regions important for the interaction.
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein, providing a detailed picture of this critical type of interaction for binding affinity.
Binding Free Energy Calculations: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy of the ligand-protein complex, which can be correlated with experimental binding affinities.
While specific data for this compound is not available, the following tables illustrate the type of data that would be generated in a hypothetical MD simulation study of this compound in complex with a putative target, based on findings for similar molecules.
Table 1: Illustrative RMSD Data from a Hypothetical MD Simulation
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
| 0 | 0.00 | 0.00 |
| 10 | 1.52 | 0.85 |
| 20 | 1.61 | 0.92 |
| 30 | 1.58 | 0.88 |
| 40 | 1.65 | 0.95 |
| 50 | 1.63 | 0.91 |
This table presents hypothetical RMSD values for the protein backbone and the ligand. Stable RMSD values after an initial equilibration period would suggest a stable binding mode.
Table 2: Illustrative Hydrogen Bond Occupancy in a Hypothetical MD Simulation
| Interacting Residue | Hydrogen Bond Occupancy (%) |
| ASP121 | 85.2 |
| TYR150 | 60.5 |
| SER203 | 45.8 |
| GLN205 | 30.1 |
This table illustrates the percentage of simulation time that a hydrogen bond is maintained between the ligand and specific amino acid residues of the target protein. High occupancy indicates a stable and important interaction.
Table 3: Illustrative Binding Free Energy Decomposition from a Hypothetical MM/GBSA Calculation
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -22.5 |
| Polar Solvation Energy | 30.2 |
| Non-polar Solvation Energy | -5.7 |
| Total Binding Free Energy | -43.8 |
This table shows a hypothetical breakdown of the calculated binding free energy. The total binding free energy gives an estimation of the binding affinity of the compound for its target.
The insights gained from such MD simulations are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Investigation of Biological Activities and Underlying Molecular Mechanisms of 1 4 Fluorophenyl 9h Pyrido 3,4 B Indole
Cellular and Molecular Target Interactions
The biological effects of a compound are intrinsically linked to its interactions with cellular and molecular targets. For 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole, its planar, aromatic structure suggests potential interactions with nucleic acids and various protein receptors.
DNA Intercalation Studies and Biophysical Characterization of Binding Mode
While direct DNA intercalation studies for this compound are not extensively documented in the available literature, the parent compound, 9H-pyrido[3,4-b]indole (norharman), has been shown to intercalate into DNA. nih.gov This interaction is a common feature of planar aromatic molecules and is a mechanism through which they can exert cytotoxic and mutagenic effects. The planarity of the β-carboline ring system allows it to insert between the base pairs of the DNA double helix.
The introduction of a phenyl group at the 1-position could potentially influence this intercalating ability. The additional aromatic ring may enhance the stacking interactions with DNA bases, although steric hindrance could also play a role. The fluorine atom on the phenyl ring, being a small and highly electronegative atom, might further modulate the electronic properties of the molecule, potentially affecting the strength of the DNA-intercalator complex. Biophysical characterization techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be instrumental in determining the binding mode and affinity of this compound to DNA.
Topoisomerase I and II Inhibition Mechanisms
DNA topoisomerases are crucial enzymes that regulate the topology of DNA and are established targets for anticancer drugs. The parent β-carboline, norharman, has been reported to inhibit the activity of topoisomerase I (Topo I) with a 50% inhibitory concentration (IC50) of 31.0 microg/ml. nih.gov This inhibition of Topo I by norharman suggests that its derivatives, including this compound, may also possess similar activity.
Furthermore, a study on benz[f]indole-4,9-dione analogs, which share some structural similarities with the pyrido[3,4-b]indole core, revealed that a compound bearing a 4-fluorophenyl group exhibited the most potent inhibitory activity against human DNA topoisomerase I among the tested compounds. While most of the compounds in that study showed weak inhibition of topoisomerase II (Topo II), this finding highlights the potential significance of the 4-fluorophenyl moiety for Topo I inhibition. The mechanism of inhibition by these compounds is often through the stabilization of the Topo I-DNA cleavable complex, leading to DNA strand breaks and ultimately cell death.
Table 1: Topoisomerase I Inhibitory Activity of a Related Compound
| Compound | Target | IC50 | Source |
| Norharman | Topoisomerase I | 31.0 µg/mL | nih.gov |
Modulation of Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism and immune responses. Research has shown that a structurally related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), is an activator of the AHR. nih.govbohrium.com IPI was found to induce CYP1A-mediated 7-ethoxyresorufin (B15458) deethylase (EROD) activity in a manner dependent on AHR. nih.govbohrium.com
Given that the 1-phenyl substituent in the title compound is also an aromatic group, it is plausible that this compound could also act as a ligand for the AHR. The binding to and activation of AHR typically leads to the translocation of the receptor to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), thereby modulating the transcription of target genes such as those in the Cytochrome P450 family. The fluorine substitution on the phenyl ring could influence the binding affinity and activation potential towards the AHR.
Table 2: AHR Activation by a Structurally Related Pyrido[3,4-b]indole
| Compound | Activity | Effect | Source |
| 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) | AHR Activator | Induction of CYP1A-mediated EROD activity | nih.govbohrium.com |
Interactions with Other Specific Protein Receptors (e.g., 5-Hydroxytryptamine Receptor Subtypes)
The affinity for different 5-HT receptor subtypes can be significantly influenced by the nature and position of substituents on the core structure. The presence of a 1-phenyl group and the 4-fluoro substitution would be critical in determining the binding profile of the compound. Further research employing radioligand binding assays with a panel of 5-HT receptor subtypes is necessary to elucidate the specific interactions of this compound.
Binding Studies with Macromolecules (e.g., Human Serum Albumin)
The binding of a compound to plasma proteins, particularly human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and excretion. There is no specific data available in the reviewed literature regarding the binding of this compound to HSA. However, it is known that many drugs with aromatic and heterocyclic structures bind to HSA, often at specific sites such as Sudlow's site I or site II.
Enzyme Inhibition and Activation Profiles
The interaction of this compound with various enzymes can significantly impact its metabolic fate and its potential to cause drug-drug interactions. The β-carboline scaffold is known to interact with several enzyme systems.
Studies on the parent compound, norharman, have demonstrated its inhibitory effects on cytochrome P450 (CYP) related enzyme activities. nih.gov Norharman was found to be a noncompetitive inhibitor of CYP1A-related activities and inhibited microsomal CYP-related enzyme activities with IC50 values ranging from 0.07 to 6.4 microg/ml. nih.gov This inhibition is thought to occur via the inhibition of O2-binding to the CYP heme. nih.gov
The introduction of a 1-phenyl group and a 4-fluoro substituent is expected to alter the inhibitory profile. For instance, a study on indole-phenylacetic acids revealed that the indole (B1671886) core was a source of time-dependent inhibition of CYP3A4. nih.gov This suggests that the pyrido[3,4-b]indole core of the title compound could also be a substrate and/or inhibitor of CYP enzymes. The specific isoform selectivity and the potency of inhibition would be dependent on the nature of the substituent at the 1-position. Therefore, a comprehensive evaluation of the inhibitory and activating effects of this compound on a panel of key drug-metabolizing enzymes is warranted.
Table 3: Cytochrome P450 Inhibition by Norharman
| Enzyme Family | Activity | IC50 Range | Source |
| Microsomal CYPs | Inhibition | 0.07-6.4 µg/mL | nih.gov |
| CYP1A | Noncompetitive Inhibition | Not specified | nih.gov |
Monoamine Oxidase (MAO) Inhibition
While various indole-based structures have been identified as potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the degradation of neurotransmitters like dopamine (B1211576), specific inhibitory data for this compound against MAO-A or MAO-B is not extensively detailed in the currently available literature. Research on related indole derivatives has shown that modifications to the core structure can yield significant MAO-B inhibition. For instance, certain N-substituted indole-based analogues have demonstrated competitive inhibition of MAO-B with IC₅₀ values in the micromolar and even nanomolar range. The parent, unsubstituted 9H-pyrido[3,4-b]indole, also known as norharman, has been studied for its effects on cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a wide range of substances. However, direct and specific quantitative data on the MAO-A inhibitory activity of this compound remains an area for further investigation.
Inhibition of Parasitic Enzymes (e.g., Filarial Worm Proteins)
The 9H-pyrido[3,4-b]indole scaffold has been identified as a promising pharmacophore for developing agents against parasitic diseases, including lymphatic filariasis. Structure-activity relationship (SAR) studies on a series of 1-aryl-9H-pyrido[3,4-b]indole derivatives have demonstrated their potential as macrofilaricidal agents. The presence of an aryl group at the C-1 position of the β-carboline ring is considered a key feature for enhancing antifilarial activity.
A closely related analogue, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole , has shown significant activity against the filarial worms Litomosoides carinii and Brugia malayi. This highlights the potential of halogenated phenyl groups at the C-1 position to confer potent antiparasitic properties. While direct enzymatic inhibition data on specific filarial worm proteins by this compound is not specified, the activity of its chloro-analogue suggests that this class of compounds warrants further investigation for its effects on essential parasitic enzymes. Other derivatives of the parent β-carboline structure have also been explored for activity against different parasites, such as Leishmania donovani.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are critical regulators of gene expression, and their inhibition has become a key strategy in cancer therapy. The pyrido[3,4-b]indole skeleton has been utilized to design novel HDAC inhibitors. For example, a derivative, N-(4-(hydroxycarbamoyl)benzyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (HBC) , was developed as an HDAC inhibitor and demonstrated selective inhibitory effects against HDAC1 and HDAC6. This compound also showed potent antiproliferative activity against several human cancer cell lines, with an IC₅₀ value significantly lower than the established HDAC inhibitor SAHA in HepG2 cells. While this demonstrates that the pyrido[3,a]indole scaffold can be effectively targeted towards HDAC enzymes, specific data quantifying the inhibitory concentration (IC₅₀) of this compound against any HDAC isoform is not presently available.
Cellular Responses and Pathways in In Vitro Models
Antiproliferative and Cytotoxic Effects against Various Cancer Cell Lines
Derivatives of the 9H-pyrido[3,4-b]indole nucleus have demonstrated significant broad-spectrum anticancer activity. Research has shown that substitutions at the C-1 and C-6 positions can lead to potent antiproliferative effects across a wide range of human cancer cell lines. For instance, the derivative 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole exhibited IC₅₀ values in the nanomolar range against cell lines representing metastatic pancreatic cancer, triple-negative breast cancer, and melanoma.
While specific IC₅₀ values for this compound are not detailed in the reviewed literature, the general potency of 1-aryl substituted pyrido[3,4-b]indoles suggests this compound may also possess cytotoxic properties. Studies on the isomeric pyrido[4,3-b]indole scaffold have also identified derivatives with potent anti-proliferative activity against various cancer cells, including gastric, cervical, and breast cancer lines.
Table 1: Antiproliferative Activity of a Related Pyrido[3,4-b]indole Derivative (Data presented for 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole for contextual reference)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon | 0.13 |
| MDA-MB-468 | Breast (Triple Negative) | 0.08 |
| A375 | Melanoma | 0.23 |
| HPAC | Pancreatic | 0.29 |
Source: Data from studies on related pyrido[3,4-b]indole derivatives.
Induction of Cell Cycle Arrest (e.g., G2/M Phase)
A characteristic mechanistic feature of the anticancer activity of the pyrido[3,4-b]indole class of compounds is the induction of cell cycle arrest, predominantly in the G2/M phase. This disruption of the cell division process prevents cancer cells from proliferating. For example, the harmine (B1663883) derivative HBC was found to trigger significant cell cycle arrest at the G2/M phase in a concentration-dependent manner, an effect attributed to the inhibition of both CDK1 and cyclin B. Similarly, studies on the isomeric 9-aryl-5H-pyrido[4,3-b]indole derivatives also confirmed that their mechanism of action involves arresting the cell cycle at the G2/M checkpoint. This consistent finding across various related structures strongly suggests that this compound may exert its potential antiproliferative effects through a similar pathway.
Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Depolarization)
Following cell cycle arrest, the induction of programmed cell death, or apoptosis, is a crucial mechanism for anticancer agents. Research into pyrido[3,4-b]indole derivatives indicates that they are capable of inducing apoptosis. The derivative HBC , for instance, was shown to trigger cancer cell apoptosis. The process of apoptosis is complex, often involving the activation of a cascade of enzymes known as caspases and the permeabilization of the mitochondrial outer membrane, which leads to the release of pro-apoptotic factors like cytochrome c.
Studies on related heterocyclic compounds have shown that they can induce apoptosis through these classical pathways. For example, a different isomer, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) , was found to induce caspase-dependent apoptosis, with evidence of activation of caspases-3, -8, and -9. The activation of an initiator caspase like caspase-8 or -9 typically leads to the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the dismantling of the cell. Although direct evidence for this compound is pending, the established pro-apoptotic activity of its structural relatives points toward a similar mechanistic pathway involving caspase activation and mitochondrial events.
Selectivity Studies in Malignant versus Non-Malignant Cell Lines
Direct studies evaluating the cytotoxic selectivity of this compound on malignant versus non-malignant cell lines are not extensively available in the current body of scientific literature. However, research into the broader class of β-carboline alkaloids, to which this compound belongs, provides insights into the potential for selective anticancer activity.
A study on novel pyrido[3,4-b]indole derivatives indicated that this class of compounds can exhibit selectivity towards cancer cells relative to normal cells. nih.gov For instance, the naturally occurring β-carboline alkaloids harmine and harmaline (B1672942) have been evaluated for their toxicity in both transformed (cancerous) and non-transformed human cell lines. nih.gov In these studies, harmine displayed a dose-dependent inhibitory effect on the proliferation of all tested human carcinoma cell lines, with the SW480 transformed cell line showing particular sensitivity. nih.gov In contrast, harmaline was found to significantly reduce the viability of both transformed and non-transformed cell lines in a dose-dependent manner. nih.gov
Furthermore, the development of hybrid molecules incorporating the β-carboline scaffold has sometimes included assessments of their safety profiles on normal cells, underscoring the importance of selectivity in the design of potential anticancer agents. nih.gov The structural modifications at various positions of the β-carboline nucleus, such as the introduction of an aryl group at the C1 position, have been a strategy to enhance cytotoxic potency, with the electronic nature of this substituent playing a significant role. nih.gov For example, the presence of a p-F/CF3-Ph group at C1 has been noted to improve potency, potentially due to the lipophilic nature of fluorine. nih.gov This suggests that the 4-fluorophenyl group in the titular compound could be a key determinant of its biological activity and selectivity, though specific experimental data are required for confirmation.
Efficacy in Preclinical In Vitro and In Vivo (Non-Human) Disease Models
The preclinical efficacy of this compound in various disease models has not been specifically detailed in numerous studies. However, the therapeutic potential of the broader pyrido[3,4-b]indole (β-carboline) chemical class has been explored against a range of infectious diseases.
There is a lack of specific data on the anti-leishmanial activity of this compound. Nevertheless, the β-carboline scaffold is a known pharmacophore for anti-leishmanial agents. acs.orgmdpi.com Both natural and synthetic β-carboline derivatives have demonstrated activity against Leishmania parasites. acs.org
Research into synthetic 1-aryl-9H-pyrido[3,4-b]indole derivatives has identified compounds with significant anti-leishmanial effects. For example, a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives were evaluated against Leishmania infantum and Leishmania donovani. acs.org In these studies, substitutions on the 1-phenyl group were found to influence activity, with para-substitutions of methoxy (B1213986) and chloro groups favoring anti-leishmanial effects. acs.org Another study on (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone derivatives also reported potent activity against L. donovani promastigotes. nih.gov These findings suggest that the 1-aryl substituent is a critical component for anti-leishmanial potency within this chemical class, indicating a potential avenue of investigation for this compound.
Specific studies detailing the anti-filarial activity of this compound are limited. However, substituted 9H-pyrido[3,4-b]indoles have been identified as a potential pharmacophore for designing macrofilaricidal agents. nih.gov
A study focused on 1,3-disubstituted-9H-pyrido[3,4-b]indoles explored a number of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives for their in vivo macrofilaricidal activity against Acanthocheilonema viteae and Litomosoides carinii. nih.gov The presence of an aryl substituent at position-1 was found to effectively enhance anti-filarial activity. nih.gov Notably, derivatives such as methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate and 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole demonstrated significant activity in rodent models. nih.gov While this study did not explicitly report on the 4-fluoro derivative, the positive results for other halogenated and substituted phenyl groups at the C1 position suggest that this compound could be a candidate for anti-filarial research.
Direct evidence of in vitro antimicrobial or antiviral activity for this compound is not well-documented. However, the β-carboline nucleus is associated with a wide spectrum of biological activities, including antimicrobial and antiviral properties. nih.gov
The indole moiety, a core component of the β-carboline structure, is present in numerous compounds with demonstrated antimicrobial and antiviral effects. researchgate.net For instance, various indole derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens. researchgate.net In the context of antiviral research, a study on a related compound, 1-(phenyl)-N'-(4-methoxybenzylidene)-9H-pyrido[3,4-b]indole-3-carbohydrazide, showed that it could inhibit the replication of poliovirus in vitro. mdpi.com This indicates that the pyrido[3,4-b]indole scaffold may serve as a basis for the development of new antiviral agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Substituent Effects at C1, C3, and N9 Positions with Biological Activity
The biological activity of pyrido[3,4-b]indole derivatives is highly dependent on the nature and position of substituents on the tricyclic core. nih.gov Studies on a variety of synthetic β-carboline derivatives have shown that the introduction of appropriate substituents at the C1, C3, and N9 positions can lead to more potent compounds. sciensage.info
At the C1 position , which bears the 4-fluorophenyl group in the parent compound, modifications have a profound impact on activity. For instance, in a series of pyrido[3,4-b]indoles studied for their anticancer activity, replacing the phenyl group at C1 with a 1-naphthyl group, in conjunction with a methoxy (B1213986) group at C6, resulted in the highest potency. researchgate.netresearchgate.net This suggests that the size and electronics of the aromatic system at C1 are critical for biological interactions. Simple β-carbolines lacking a C1-aryl substituent were found to be active only against the 5-HT2B receptor, indicating that 1-aryl substitution is a key strategy for improving selectivity for other 5-hydroxytryptamine (5-HT) receptor subtypes. acs.org
The C3 position offers another site for chemical modification to modulate biological effects. The introduction of various functional groups at this position has been explored. For example, 3-formyl-9H-pyrido[3,4-b]indole is a potent precursor that can be modified to generate diverse molecular structures with significant biological importance. beilstein-journals.org The synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines has been achieved in good yields, highlighting the feasibility of introducing diversity at this position. nih.govresearchgate.net
The N9 position of the indole (B1671886) ring is also a critical point for substitution. The hydrogen at this position can participate in hydrogen bonding, which may be crucial for target binding. researchgate.netresearchgate.net Studies have shown that methylation of the N9 nitrogen can disrupt these important binding interactions, leading to a decrease in activity. researchgate.netresearchgate.net Conversely, in some cases, substitution at the N9 position has been shown to enhance reactivity in certain chemical transformations, such as the Morita–Baylis–Hillman reaction. beilstein-journals.org
The following table summarizes the observed effects of various substituents at these key positions on the biological activity of pyrido[3,4-b]indole derivatives.
| Position | Substituent | Observed Effect on Biological Activity | Reference |
| C1 | 1-Naphthyl | Increased antiproliferative activity | researchgate.net, researchgate.net |
| C1 | 3-Indolyl | High affinity for 5-HT subtype-2 receptors | acs.org |
| C3 | Formyl | Precursor for diverse biologically active molecules | beilstein-journals.org |
| C3 | Various (e.g., ethoxycarbonyl, hydroxymethyl, cyano) | Feasible for creating diverse β-carbolinones | nih.gov, researchgate.net |
| N9 | Methyl | Disrupted binding interactions, decreased activity | researchgate.net, researchgate.net |
| N9 | Ethyl | Increased reactivity in MBH reaction | beilstein-journals.org |
Conformational Analysis and its Impact on Ligand-Target Binding
The three-dimensional shape, or conformation, of 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole and its analogs is a key determinant of their interaction with biological targets. The relative orientation of the substituent groups influences how the molecule fits into the binding pocket of a receptor or enzyme.
For related classes of compounds, such as 4-phenylchroman analogues, the stereochemistry is crucial for activity. A cis relationship between a side chain at the 2-position and the phenyl ring at the 4-position was found to be optimal for α1-adrenoreceptor blocking activity, whereas the trans isomer was the least potent. nih.gov This highlights the importance of the spatial arrangement of key pharmacophoric features for effective ligand-target binding.
The binding of β-carbolines to various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, is influenced by their structural and conformational properties. nih.gov The planarity of the β-carboline ring system, along with the orientation of the C1-aryl group, dictates the potential for π-π stacking interactions and other non-covalent bonds within the target's binding site. Molecular modeling studies can provide insights into the preferred conformations and the physicochemical interactions that contribute to high-affinity binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. sciensage.inforesearchgate.netasianpubs.orgsciensage.info Several QSAR studies have been performed on pyrido[3,4-b]indole derivatives to understand the structural requirements for their activity and to design more potent analogs. researchgate.netnih.govnih.gov
In one study, a kernel-based partial least squares (KPLS) regression analysis was used to develop predictive QSAR models for the antiproliferative activity of pyrido[3,4-b]indole derivatives against various cancer cell lines. nih.govnih.gov The models showed good predictive ability, with the atom triplet fingerprint being the best 2D descriptor for HCT116 colon cancer and HPAC pancreatic cancer cell lines, while the linear fingerprint descriptor was most effective for the Mia-PaCa2 pancreatic cancer cell line. nih.govnih.gov
Another study employed a 3D-QSAR approach using a PHASE pharmacophore model. This model, which consisted of one hydrogen bond donor and three ring elements, successfully predicted the antiproliferative activity against the HCT116 cell line. nih.govnih.gov The 3D-QSAR model also helped to visualize the influence of electronic and hydrophobic effects on activity, which aligned with the observed structure-activity relationships. nih.govnih.gov
The following table presents a summary of QSAR models developed for pyrido[3,4-b]indole derivatives.
| QSAR Method | Cell Line | Key Descriptors/Features | Model Statistics (r²) | Reference |
| 2D-QSAR (KPLS) | HCT116 (Colon) | Atom triplet fingerprint | 0.70 (external test set) | nih.gov, nih.gov |
| 2D-QSAR (KPLS) | HPAC (Pancreatic) | Atom triplet fingerprint | 0.58 (external test set) | nih.gov, nih.gov |
| 2D-QSAR (KPLS) | Mia-PaCa2 (Pancreatic) | Linear fingerprint | 0.70 (external test set) | nih.gov, nih.gov |
| 3D-QSAR (PHASE) | HCT116 (Colon) | 1 H-bond donor, 3 ring elements | 0.562 (external test set) | nih.gov, nih.gov |
These models are valuable tools for the lead optimization process, enabling the rational design of new pyrido[3,4-b]indole compounds with potentially improved anticancer activity. nih.govnih.gov
Bioisosteric Replacements and Their Influence on Potency and Selectivity
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a widely used tactic in drug design to enhance potency, selectivity, and pharmacokinetic properties. nih.govopenaccessjournals.combaranlab.org In the context of this compound, bioisosteric replacement of the indole nucleus or its substituents can lead to compounds with improved biological profiles. nih.govresearchgate.netmdpi.com
The indole moiety itself can be replaced with other heterocyclic systems to explore new chemical space and interactions with the target. For example, the development of a potent and selective PI3Kδ inhibitor was achieved through bioisosteric replacement of an indole scaffold. nih.govresearchgate.net
The strategic application of bioisosteric replacements offers a powerful approach to fine-tune the properties of this compound and its analogs, paving the way for the discovery of novel therapeutic agents.
Analytical Methodologies for Research Purposes of 1 4 Fluorophenyl 9h Pyrido 3,4 B Indole
Chromatographic Techniques for Purification and Analysis of Synthesized Products (e.g., HPLC, Column Chromatography)
The synthesis of 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole and its analogues often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Chromatographic techniques are indispensable for the isolation and purification of the target compound, as well as for verifying its purity.
Column Chromatography: Column chromatography is a fundamental and widely used purification method in the synthesis of pyrido[3,4-b]indole derivatives. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being moved through the column by a liquid mobile phase. nih.gov Researchers have successfully utilized silica gel column chromatography with various solvent systems to purify these compounds. nih.govnih.gov The choice of eluent, a mixture of solvents, is critical for achieving effective separation.
Commonly employed solvent systems for the purification of related β-carboline structures include:
Petroleum ether/ethyl acetate (B1210297) rsc.org
Methanol/dichloromethane nih.gov
Hexane/ethyl acetate beilstein-journals.orgresearchgate.net
The process involves loading the crude reaction mixture onto a column packed with silica gel and then eluting with a solvent system of increasing polarity. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. beilstein-journals.org
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity compared to standard column chromatography. researchgate.net It is employed for both analytical and preparative purposes. Analytically, HPLC is used to assess the purity of the final product with great accuracy. For chiral derivatives of pyrido[3,4-b]indole, specialized chiral HPLC methods are essential for separating and quantifying enantiomers, which is critical as different enantiomers can exhibit distinct biological activities. rsc.org
For instance, in the analysis of a structurally similar fluorophenyl-substituted pyridoindole derivative, a chiral HPLC method was developed to determine the enantiomeric excess (ee) of the product. rsc.org The specific conditions for such an analysis highlight the precision of the technique.
| Parameter | Condition |
|---|---|
| HPLC Column | Chiralcel IA-H |
| Mobile Phase | n-hexane/i-PrOH = 90/10 |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 254 nm |
Advanced Spectroscopic Methods for Monitoring Biological Interactions (e.g., Fluorescence, Circular Dichroism)
Understanding how this compound interacts with biological macromolecules is key to deciphering its pharmacological effects. Advanced spectroscopic methods are powerful tools for studying these interactions in a non-invasive manner.
Fluorescence Spectroscopy: The pyrido[3,4-b]indole scaffold is intrinsically fluorescent, a property that can be exploited to study its behavior and interactions. nih.gov Fluorescence spectroscopy is highly sensitive to the local environment of a fluorescent molecule (fluorophore). Changes in fluorescence intensity, emission wavelength, and polarization can provide valuable information about binding events with biological targets like proteins or nucleic acids.
Studies on related C-3 substituted pyrido[3,4-b]indole derivatives have demonstrated the utility of this technique. beilstein-journals.org The fluorescence properties of these compounds were systematically investigated by optimizing various parameters to achieve the strongest signal for interaction studies. beilstein-journals.org
| Parameter | Finding | Reference |
|---|---|---|
| Contact Time | Maximum fluorescence intensity was observed after 15 minutes. | nih.gov |
| Concentration | Optimal concentration for measurement was determined to be 5 x 10−6 M. | beilstein-journals.org |
| Solvent | The highest fluorescence intensity was recorded in chloroform (B151607) (CHCl3). | beilstein-journals.org |
When a fluorescent molecule like this compound binds to a biological target, its fluorescence is often quenched or enhanced, providing direct evidence of the interaction.
Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is an essential technique for studying the interactions between small molecules and chiral macromolecules, particularly DNA and proteins. nih.gov CD measures the differential absorption of left- and right-circularly polarized light. While the pyrido[3,4-b]indole compound itself may or may not be chiral, its binding to a chiral macromolecule can induce a CD signal (induced CD) or perturb the macromolecule's own CD spectrum. nih.gov
For example, studies on the interaction of similar planar heterocyclic systems with calf thymus DNA (ctDNA) have used CD spectroscopy to elucidate the binding mode. nih.gov Changes in the characteristic CD spectrum of B-form DNA upon addition of the compound can indicate an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This type of analysis is crucial for understanding how these compounds might exert genotoxic or anticancer effects by interfering with DNA replication and transcription. nih.gov
Development of Robust Methods for Detection and Quantification in Biological Matrices for Mechanistic Studies
To conduct detailed mechanistic studies, it is imperative to accurately measure the concentration of this compound in complex biological samples such as cell culture media, cell lysates, or plasma. nih.govdaneshyari.com The development of robust and validated bioanalytical methods is a prerequisite for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Research on analogous pyrido[3,4-b]indole compounds has confirmed their detection in cell culture media and their metabolism by hepatocytes, underscoring the need for quantitative methods. nih.govdaneshyari.com The gold standard for such quantification is typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for the detection of minute quantities of the analyte in a complex mixture.
A robust bioanalytical method based on LC-MS/MS for this compound would involve:
Sample Preparation: Extraction of the compound from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Chromatographic Separation: Separation of the analyte from endogenous components using an appropriate HPLC or UPLC column and mobile phase.
Mass Spectrometric Detection: Ionization of the analyte (e.g., via electrospray ionization - ESI) and detection using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity.
The development of such a method requires rigorous validation to ensure its reliability, with key parameters being assessed as follows.
| Validation Parameter | Description |
|---|---|
| Linearity | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
Establishing these validated methods is critical for performing meaningful mechanistic and pharmacokinetic studies that underpin the development of new therapeutic agents. aablocks.com
Future Research Directions and Translational Perspectives in Academic Context
Design of Novel Multi-Targeting Agents Based on the Pyrido[3,4-b]indole Scaffold
The complexity of many diseases, such as cancer, often involves the dysregulation of multiple signaling pathways. nih.gov This has led to the concept of multi-target therapy, a rational approach to developing more effective treatments by designing single molecules that can interact with several biological targets simultaneously. nih.gov The pyrido[3,4-b]indole scaffold is an ideal starting point for designing such multi-targeting agents due to its chemical versatility. nih.gov
Future research can focus on creating hybrid molecules that combine the pharmacophoric features necessary for interacting with different targets. For instance, derivatives could be designed to disrupt the protein-protein interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor while also targeting other cancer-related proteins. The MDM2-p53 interaction is a critical target in oncology, as its disruption can reactivate the tumor-suppressing function of p53. researchgate.net The pyrido[3,4-b]indole structure has already been identified as a potential lead class for compounds that interfere with MDM2's suppression of p53. researchgate.net
By strategically modifying the substituents at various positions of the pyrido[3,4-b]indole core, researchers can aim to achieve dual or poly-pharmacology. For example, incorporating moieties known to bind to kinases or other enzymes involved in cell proliferation, in addition to the MDM2-binding element, could yield potent, multi-targeted anticancer agents.
| Parent Scaffold | Potential Target 1 | Potential Target 2 | Rationale for Multi-Targeting |
| Pyrido[3,4-b]indole | MDM2-p53 Interaction researchgate.net | Tubulin Polymerization nih.gov | Combining cell cycle arrest with the reactivation of tumor suppression pathways. |
| Pyrido[3,4-b]indole | Monoamine Oxidase B (MAO-B) nih.gov | γ-aminobutyric acid (GABA) Receptors nih.gov | Addressing both neurodegeneration and associated neuropsychiatric symptoms like anxiety. |
| Pyrido[3,4-b]indole | Leishmanial Targets aablocks.com | Host Cell Kinases | Inhibiting parasite proliferation directly while modulating the host's immune response. |
Exploration of Derivatives for Emerging Biological Targets
The structural framework of 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole serves as a robust foundation for creating libraries of new derivatives aimed at novel and emerging biological targets. The amenability of the β-carboline nucleus to chemical modification allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for these new targets. nih.govnih.gov
One area of exploration is in the field of infectious diseases. Researchers have already designed hybrid molecules of β-carboline and piperazine (B1678402) to create anti-leishmanial agents. aablocks.com Future work could expand on this by synthesizing derivatives of this compound to target other protozoan parasites or drug-resistant bacteria. Another emerging area is the targeting of specific poly(ADP-ribose) polymerase (PARP) enzymes. While some inhibitors are known, developing selective inhibitors for specific PARP family members, such as PARP10 or PARP12, remains a challenge where novel scaffolds are needed. nih.gov The pyrido[3,4-b]indole core could be functionalized to mimic nicotinamide (B372718) and selectively fit into the binding pockets of these understudied enzymes. nih.gov
Furthermore, the field of neurodegeneration presents numerous opportunities. Beyond established targets, derivatives could be investigated for their ability to modulate processes like neuroinflammation or protein aggregation associated with diseases other than Alzheimer's. For instance, new derivatives of hydrogenated pyrido[4,3-b]indoles have been synthesized as potential neuroprotectors. nih.gov
Table of Pyrido[3,4-b]indole Derivatives and Their Investigated Activities
| Derivative Class | Investigated Activity | Key Findings | Citation |
|---|---|---|---|
| 1-Aryl-9H-pyrido[3,4-b]indole-3-carboxylates | Antifilarial | The presence of a carbomethoxy group at position 3 and an aryl substituent at position 1 enhances activity. | nih.govnih.gov |
| 9-Aryl-5H-pyrido[4,3-b]indoles | Anticancer (Tubulin Inhibition) | Compound 7k inhibited tubulin polymerization and arrested the cell cycle at the G2/M phase. | nih.gov |
| 9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivatives | Anti-leishmanial | Substitutions on the phenyl ring significantly influenced anti-promastigote activity. | aablocks.com |
Application of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is transforming drug discovery and offers significant potential for the rational design of novel this compound derivatives. springer.com These computational tools can accelerate the design-synthesize-test cycle by predicting the biological activities and physicochemical properties of hypothetical compounds before their synthesis.
In silico screening of large virtual libraries of pyrido[3,4-b]indole derivatives can be performed to identify candidates with a high probability of binding to a specific target. springer.com ML models, such as random forest classifiers or deep neural networks, can be trained on existing data from related compounds to learn the complex relationships between chemical structure and biological activity. springer.com These models can then predict the potency of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for chemical synthesis and biological evaluation.
Furthermore, generative ML models can design entirely new molecules based on the pyrido[3,4-b]indole scaffold, optimized for desired properties like high target affinity and low predicted toxicity. This approach moves beyond traditional library screening to explore novel chemical space, potentially leading to the discovery of compounds with unprecedented activity profiles.
Development of the Compound as a Molecular Probe for Biological Research
Molecular probes are essential tools for studying biological systems. The intrinsic properties of the pyrido[3,4-b]indole nucleus, particularly its fluorescence, make it an excellent candidate for development into a molecular probe. nih.gov The β-carboline structure is known to possess fluorescent characteristics, which can be tuned by chemical modification. nih.gov
Future research could focus on synthesizing derivatives of this compound that are optimized for use as fluorescent probes. This would involve modifying the scaffold to:
Enhance Quantum Yield: Introducing substituents that increase the intensity of fluorescence.
Shift Emission Wavelengths: Creating a palette of probes that emit at different colors (e.g., blue, green, red) for multi-channel imaging experiments.
Incorporate Target-Specific Ligands: Attaching a chemical moiety that directs the probe to a specific protein or organelle within the cell, allowing for targeted imaging.
For example, by attaching a ligand known to bind to a specific enzyme, the resulting fluorescent probe could be used to visualize the localization and dynamics of that enzyme in living cells using fluorescence microscopy. Structure-fluorescence activity relationship studies have shown that substituents on the phenyl ring can significantly impact the fluorescent properties of these derivatives. nih.gov
Strategies for Advanced Delivery Systems in In Vitro and In Vivo (Non-Human) Research Models
The therapeutic potential of any compound is dependent not only on its intrinsic activity but also on its ability to reach its target site in a biological system. For research involving in vitro cell cultures and non-human in vivo models, advanced delivery systems can enhance the efficacy and specificity of pyrido[3,4-b]indole derivatives.
Strategies can be developed using polymeric micro- and nanoparticles (MNPs) to encapsulate this compound or its derivatives. nih.gov These delivery systems offer several advantages:
Controlled Release: The polymer composition can be tuned to release the compound over a sustained period, which is particularly useful for long-term in vivo studies. nih.gov
Improved Solubility: Encapsulating hydrophobic compounds within nanoparticles can improve their dispersion in aqueous media used for cell culture experiments.
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, thereby directing the encapsulated compound to a particular cell type or tissue in an animal model.
Environmentally-Responsive Release: Advanced systems can be designed to release their payload in response to specific biological cues, such as a change in pH, which can be found in certain intracellular compartments or diseased tissues. nih.gov
Research in this area would involve fabricating and characterizing these MNP systems and evaluating their performance in delivering pyrido[3,4-b]indole compounds in non-human experimental models. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
